N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Description
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-12-5-3-4-10-21(12)27(23,24)14-8-6-13(7-9-14)16(22)18-17-20-19-15(26-17)11-25-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQRMUGJSUTGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its structure, biological properties, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.461 g/mol. It features a sulfonamide group attached to a benzamide moiety and an oxadiazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O5S |
| Molecular Weight | 396.461 g/mol |
| SMILES | CCCN(CCC)S(=O)(=O)c1ccc(cc1)C(=O)Nc2oc(COC)nn2 |
| IUPAC Name | 4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Anticancer Properties
Research has indicated that derivatives of the oxadiazole ring exhibit promising anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- In vitro studies : The compound demonstrated significant antiproliferative activity against several cancer cell lines including breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549). For instance, one study reported an IC50 value of 8.107 μM against HepG2 cells, which is notably lower than that of doxorubicin (0.877 μM) .
The mechanisms underlying the anticancer effects of this compound may involve:
- Inhibition of Kinases : The compound has shown to inhibit key kinases involved in cancer progression, such as ERK1/2. This inhibition can disrupt cell signaling pathways critical for tumor growth .
- Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation, which are hallmarks of programmed cell death .
Case Studies
Several case studies have highlighted the efficacy of similar compounds with oxadiazole moieties:
- Study on Thiadiazole Derivatives : A review on 1,3,4-thiadiazole derivatives found that compounds similar in structure to the target compound exhibited selective cytotoxicity against various cancer types while sparing normal cells .
- Molecular Docking Studies : Molecular docking studies suggest that the oxadiazole ring enhances binding affinity to specific biological targets, potentially increasing therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Structural and Functional Analysis
Oxadiazole Substituents: The methoxymethyl group in the target compound (vs. Compounds with bulky substituents (e.g., 5-(3-methoxyphenyl) in ) exhibit stronger enzyme inhibition but lower metabolic stability .
Sulfonamide Variations :
- 2-Methylpiperidine sulfonyl in the target compound provides a compact, lipophilic group, favoring penetration into fungal cell membranes .
- Benzyl-ethyl sulfamoyl (CAS 850936-24-2) introduces greater hydrophobicity, which may limit water solubility .
- 4-Methylpiperidine sulfonyl derivatives (e.g., ) show improved HDAC inhibition due to better alignment with the enzyme’s active site .
Biological Activity :
- The target compound’s antifungal activity against Candida albicans (MIC = 8 µg/mL) is comparable to fluconazole but with a narrower spectrum than LMM11 (MIC = 4 µg/mL for Aspergillus fumigatus) .
- MDMX inhibitors (e.g., ) prioritize aromatic oxadiazole substituents for binding specificity, whereas the target compound’s methoxymethyl group may favor antifungal over anticancer activity.
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, reflux time in THF significantly impacts oxadiazole ring stability .
- Monitor reaction progress with TLC/HPLC and employ LiH in DMF to enhance coupling efficiency .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : Confirm regioselectivity of the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for piperidine CH₃) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and detect impurities .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amide, S=O stretch at ~1150 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the 2-methylpiperidine substituent .
Advanced: How can computational chemistry predict this compound’s biological activity and guide structural optimization?
Q. Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular Docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase for antimicrobial activity) using AutoDock Vina or Schrödinger Suite. Adjust the methoxymethyl group to enhance binding affinity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent (e.g., GROMACS) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?
Q. Methodological Answer :
- Standardized Assays : Adopt CLSI/MIC guidelines to ensure consistency in bacterial strain selection and growth conditions .
- SAR Analysis : Compare substituent effects (e.g., 2-methylpiperidine vs. 4-methylpiperidine) on activity. The sulfonyl group’s electron-withdrawing nature may enhance membrane penetration .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Advanced: What strategies improve this compound’s bioavailability through structural modification?
Q. Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxylate) to the methoxymethyl side chain to enhance aqueous solubility .
- Prodrug Design : Mask the sulfonamide as a tert-butyl ester for improved intestinal absorption .
- Crystallization Screening : Use solvent-antisolvent methods to generate polymorphs with higher dissolution rates .
Advanced: How can AI-driven experimental design accelerate synthesis and mechanistic studies?
Q. Methodological Answer :
- Reaction Path Search : Apply ICReDD’s quantum chemistry-guided algorithms to predict optimal reaction pathways and bypass trial-and-error approaches .
- Active Learning Models : Train neural networks on spectral data (e.g., NMR/IR) to automate intermediate characterization .
- COMSOL Multiphysics Integration : Simulate heat/mass transfer in flow reactors to scale up synthesis while minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
